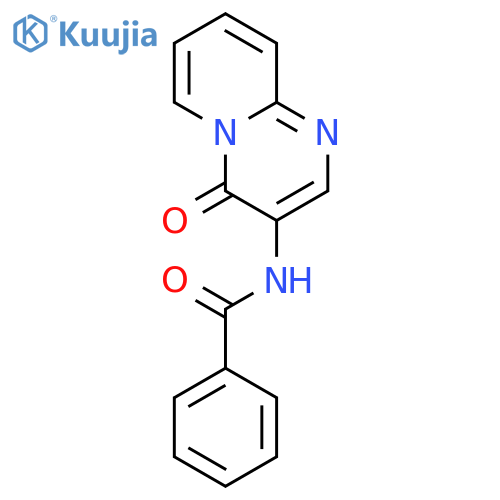

Cas no 81000-03-5 (N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)

81000-03-5 structure

商品名:N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide

CAS番号:81000-03-5

MF:C15H11N3O2

メガワット:265.266742944717

MDL:MFCD05846866

CID:2802929

PubChem ID:935355

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide

- NS-04174

- DTXSID50359055

- CCG-122024

- SCHEMBL5947750

- EN300-303037

- Oprea1_854973

- Benzamide, N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-

- MFCD05846866

- N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

- SR-01000289818-1

- 81000-03-5

- N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- AKOS003943282

- CS-0349261

- N-(4-oxo-5H-pyrido[1,2-a]pyrimidin-3-yl)-benzamide

- ChemDiv3_015003

- SR-01000289818

- HMS1515J21

- STK275909

-

- MDL: MFCD05846866

- インチ: InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19)

- InChIKey: UKUYZYZQFGXJIV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 265.085126602Da

- どういたいしつりょう: 265.085126602Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 551

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 61.8Ų

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-303037-0.05g |

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide |

81000-03-5 | 0.05g |

$76.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419931-250mg |

n-(4-Oxo-4h-pyrido[1,2-a]pyrimidin-3-yl)benzamide |

81000-03-5 | 97% | 250mg |

¥3499.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419931-500mg |

n-(4-Oxo-4h-pyrido[1,2-a]pyrimidin-3-yl)benzamide |

81000-03-5 | 97% | 500mg |

¥6696.00 | 2024-07-28 | |

| Enamine | EN300-303037-0.25g |

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide |

81000-03-5 | 0.25g |

$162.0 | 2023-09-06 | ||

| Enamine | EN300-303037-1.0g |

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide |

81000-03-5 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419931-2.5g |

n-(4-Oxo-4h-pyrido[1,2-a]pyrimidin-3-yl)benzamide |

81000-03-5 | 97% | 2.5g |

¥17496.00 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD696147-1g |

N-(4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide |

81000-03-5 | 97% | 1g |

¥2293.0 | 2024-04-18 | |

| OTAVAchemicals | 11185993-250MG |

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide |

81000-03-5 | 95% | 250MG |

$200 | 2023-06-25 | |

| Enamine | EN300-303037-5g |

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide |

81000-03-5 | 5g |

$1199.0 | 2023-09-06 | ||

| Enamine | EN300-303037-1g |

N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide |

81000-03-5 | 1g |

$414.0 | 2023-09-06 |

N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

81000-03-5 (N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:81000-03-5)N-{4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide

清らかである:99%

はかる:1g

価格 ($):317.0